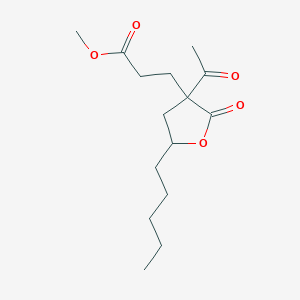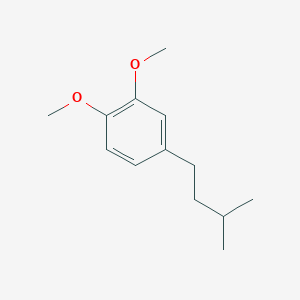
1,2-Dimethoxy-4-(3-methylbutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-4-(3-methylbutyl)benzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two methoxy groups are attached to the 1 and 2 positions, and a 3-methylbutyl group is attached to the 4 position. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-(3-methylbutyl)benzene can be synthesized through several methods. One common method involves the alkylation of 1,2-dimethoxybenzene with 3-methylbutyl halide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Dimethoxy-4-(3-methylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1,2-Dimethoxy-4-(3-methylbutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
作用机制
The mechanism of action of 1,2-Dimethoxy-4-(3-methylbutyl)benzene involves its interaction with various molecular targets. The methoxy groups and the 3-methylbutyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The aromatic ring allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.
相似化合物的比较
Similar Compounds
1,2-Dimethoxybenzene: Lacks the 3-methylbutyl group, making it less hydrophobic.
1,4-Dimethoxybenzene: Has methoxy groups at different positions, affecting its reactivity.
1,2-Dimethoxy-4-(2-propenyl)benzene: Similar structure but with a different alkyl group.
Uniqueness
1,2-Dimethoxy-4-(3-methylbutyl)benzene is unique due to the presence of the 3-methylbutyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
108996-61-8 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
1,2-dimethoxy-4-(3-methylbutyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-10(2)5-6-11-7-8-12(14-3)13(9-11)15-4/h7-10H,5-6H2,1-4H3 |
InChI 键 |
BIZDXHFVERDHHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

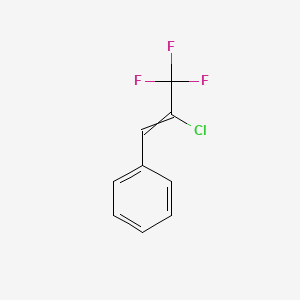
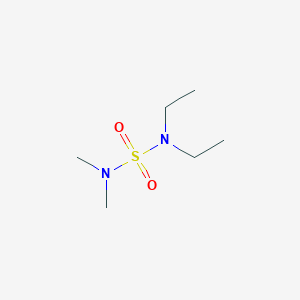
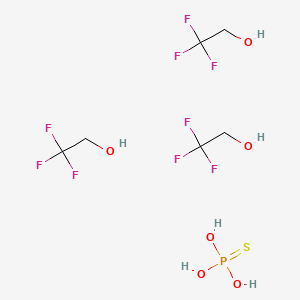
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
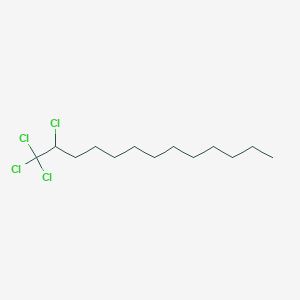
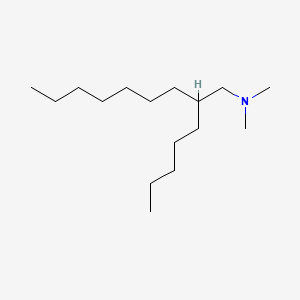
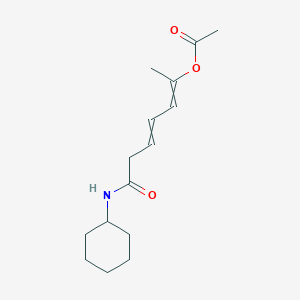
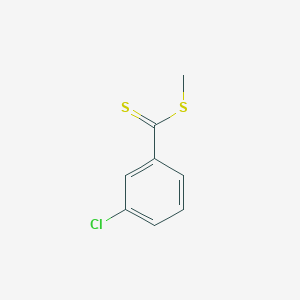
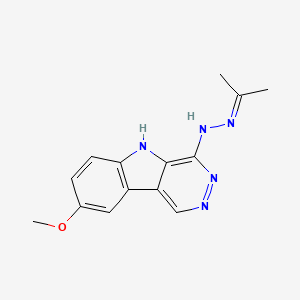
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
